![molecular formula C13H14BrN3O B6445177 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine CAS No. 2640960-23-0](/img/structure/B6445177.png)

6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

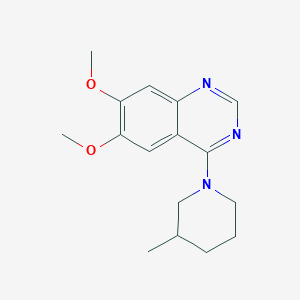

Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. The compound you mentioned, “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine”, is a quinazoline derivative that has a bromine atom at the 6th position, an oxolane ring (also known as tetrahydrofuran) attached through a methylene bridge at the nitrogen atom, and an amine group at the 2nd position .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine”, is characterized by a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of various substituents like the bromine atom, the oxolane ring, and the amine group in the molecule could significantly influence its physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure. For “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine”, without specific experimental data, it’s challenging to provide a detailed analysis of its physical and chemical properties .安全和危害

未来方向

Quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research on “6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

作用机制

Target of Action

The primary target of 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .

Mode of Action

6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. Thus, the compound acts as an anticancer agent by blocking the signals that would otherwise lead to uncontrolled cell growth .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive and inhibitor-resistant cancer cells . By inhibiting EGFR, the compound interferes with the Ras/Raf/MEK/ERK and PI3K/AKT pathways, both of which are critical for cell proliferation and survival .

Pharmacokinetics

The compound’s predicted properties include a melting point of 1275-129 °C, a boiling point of 3560±170 °C, and a density of 1407±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting EGFR, the compound can effectively suppress the growth of cancer cells and induce their death .

属性

IUPAC Name |

6-bromo-N-(oxolan-2-ylmethyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c14-10-3-4-12-9(6-10)7-15-13(17-12)16-8-11-2-1-5-18-11/h3-4,6-7,11H,1-2,5,8H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQUPQSGCMGFFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=C3C=C(C=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445097.png)

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)

![4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445112.png)

![2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445115.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6445116.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6445124.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)

![6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6445160.png)

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B6445163.png)

![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445182.png)